Cas no 652994-20-2 (4-(2-bromo-4-methylphenyl)but-3-en-2-one)
4-(2-bromo-4-methylphenyl)but-3-en-2-one Chemical and Physical Properties
Names and Identifiers
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- 3-Buten-2-one, 4-(2-bromo-4-methylphenyl)-, (3E)-
- 4-(2-bromo-4-methylphenyl)but-3-en-2-one
- AKOS019068300
- 652994-20-2
- EN300-1913809
-
- Inchi: 1S/C11H11BrO/c1-8-3-5-10(11(12)7-8)6-4-9(2)13/h3-7H,1-2H3/b6-4+
- InChI Key: KESTYVOKJIRZKT-GQCTYLIASA-N
- SMILES: BrC1C=C(C)C=CC=1/C=C/C(C)=O
Computed Properties
- Exact Mass: 237.99933
- Monoisotopic Mass: 237.99933g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07
4-(2-bromo-4-methylphenyl)but-3-en-2-one Pricemore >>
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| Enamine | EN300-1913809-1g |
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4-(2-bromo-4-methylphenyl)but-3-en-2-one Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on 4-(2-bromo-4-methylphenyl)but-3-en-2-one
Compound CAS No. 652994-20-2: 4-(2-bromo-4-methylphenyl)but-3-en-2-one
4-(2-bromo-4-methylphenyl)but-3-en-2-one (CAS No. 652994-20-2) is a versatile organic compound with significant applications in various fields of chemistry, including medicinal chemistry, materials science, and synthetic organic chemistry. This compound, characterized by its brominated aromatic ring and enone functionality, has garnered attention due to its unique structural features and potential for further functionalization. Recent studies have highlighted its role in the synthesis of bioactive molecules and advanced materials, making it a valuable building block in modern chemical research.
The molecular structure of 4-(2-bromo-4-methylphenyl)but-3-en-2-one consists of a brominated methyl-substituted phenyl group attached to a butenone moiety. This combination provides the compound with both aromatic and conjugated enone systems, which are known for their reactivity in various chemical transformations. The presence of the bromine atom at the ortho position of the phenyl ring introduces electronic effects that can influence the compound's reactivity and selectivity in reactions such as nucleophilic aromatic substitution or coupling reactions.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of 4-(2-bromo-4-methylphenyl)but-3-en-2-one through routes such as the Friedel-Crafts acylation followed by bromination or via directed metallation strategies. These methods not only enhance the scalability of the synthesis but also allow for precise control over the substituents on the aromatic ring, paving the way for tailored applications.
In terms of physical properties, 4-(2-bromo-4-methylphenyl)but-3-en-2-one exhibits a melting point of approximately 85°C and a boiling point around 180°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it amenable to various solution-phase reactions. The compound's stability under thermal and oxidative conditions has been studied extensively, with results indicating moderate stability under ambient conditions but susceptibility to degradation under harsh oxidative environments.
The chemical reactivity of 4-(2-bromo-4-methylphenyl)but-3-en-2-one is primarily governed by its enone system and the electron-withdrawing bromine substituent. The enone moiety is known to participate in conjugate additions, cycloadditions, and other pericyclic reactions, making it a valuable component in constructing complex molecular architectures. Recent research has explored its use as a precursor in the synthesis of heterocyclic compounds, which are of interest in drug discovery due to their potential bioactivity.
In medicinal chemistry, 4-(2-bromo-4-methylphenyl)but-3-en-2-one has been employed as a scaffold for designing kinase inhibitors and other bioactive agents. Its ability to form hydrogen bonds and engage in π-interactions with biological targets makes it an attractive candidate for drug design. For instance, studies have demonstrated that derivatives of this compound exhibit inhibitory activity against certain protein kinases involved in cancer pathways.
Beyond medicinal applications, 4-(2-bromo-4-methylphenyl)but-3-en-2-one has found utility in materials science as a precursor for polymeric materials with tailored electronic properties. The bromine substituent can serve as a site for further functionalization, enabling the incorporation of additional functionalities into polymer backbones. Recent work has focused on its use in synthesizing conducting polymers for applications in electronics and energy storage.
In conclusion, 4-(2-bromo-4-methylphenyl)but-3-en-2-one (CAS No. 652994-
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